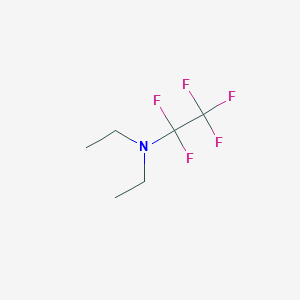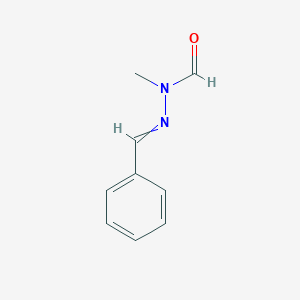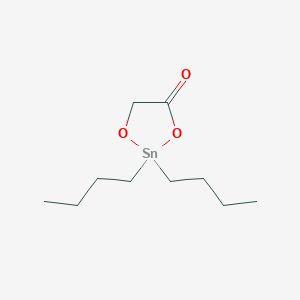![molecular formula C16H22N2O2S B14563603 [({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile CAS No. 61718-77-2](/img/structure/B14563603.png)
[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile is a complex organic compound with a unique structure that includes a methoxy group, a methylsulfanyl group, and a hexylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxy Group: This can be achieved through the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a halogenated phenyl compound with a thiol group, using reagents like sodium hydrosulfide.
Hexylideneamino Group Formation: This is typically done through a condensation reaction between a hexylamine and an aldehyde or ketone.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired product, often using a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the nitrile group to form an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydrosulfide, methyl iodide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile exerts its effects depends on its interaction with molecular targets. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, the nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetate: Similar structure but with an acetate group instead of a nitrile.
[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]propionitrile: Similar structure but with a propionitrile group.
Uniqueness
[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.
Properties
CAS No. |
61718-77-2 |
|---|---|
Molecular Formula |
C16H22N2O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[[6-methoxy-1-(4-methylsulfanylphenyl)hexylidene]amino]oxyacetonitrile |
InChI |
InChI=1S/C16H22N2O2S/c1-19-12-5-3-4-6-16(18-20-13-11-17)14-7-9-15(21-2)10-8-14/h7-10H,3-6,12-13H2,1-2H3 |
InChI Key |
LOPVZRSLNBAHHL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCC(=NOCC#N)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14563526.png)

![Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate](/img/structure/B14563543.png)
![N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide](/img/structure/B14563563.png)

![{[(Ethoxycarbonyl)peroxy]carbonyl}benzene](/img/structure/B14563567.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)
![1-[(10-Methylanthracen-9-YL)methyl]pyridin-1-ium perchlorate](/img/structure/B14563590.png)



